[4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenyl](phenyl)methanone
CAS No.:
Cat. No.: VC18343550
Molecular Formula: C35H28O3
Molecular Weight: 496.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C35H28O3 |
|---|---|
| Molecular Weight | 496.6 g/mol |
| IUPAC Name | [4-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]phenyl]-phenylmethanone |
| Standard InChI | InChI=1S/C35H28O3/c1-37-31-21-17-27(18-22-31)34(28-19-23-32(38-2)24-20-28)33(25-9-5-3-6-10-25)26-13-15-30(16-14-26)35(36)29-11-7-4-8-12-29/h3-24H,1-2H3 |
| Standard InChI Key | HYRGSQUZLPIMEX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Introduction
Structural and Molecular Characteristics
The IUPAC name [4-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]phenyl]-phenylmethanone reflects its intricate architecture, which combines a benzophenone core with extended conjugation through vinyl and methoxyphenyl groups. Key structural features include:
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Methanone Core: The central carbonyl group (C=O) is connected to two phenyl rings, one of which is further substituted with a vinyl group bearing additional methoxyphenyl and phenyl substituents.
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Conjugation System: The extended π-system arising from the vinyl linkage and aromatic rings suggests potential electronic delocalization, which may influence optical and redox properties.
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Methoxy Substituents: The para-methoxy groups on the phenyl rings introduce electron-donating effects, potentially modulating reactivity and intermolecular interactions.
Table 1: Fundamental Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₅H₂₈O₃ | |
| Molecular Weight | 496.6 g/mol | |
| IUPAC Name | [4-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]phenyl]-phenylmethanone | |
| Canonical SMILES | COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Synthesis and Preparation Strategies
While no explicit synthesis protocol for this compound is documented, analogous methodologies for polyaromatic ketones suggest the Suzuki-Miyaura cross-coupling reaction as a plausible route. This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between boronic acids and aryl halides, enabling the stepwise assembly of its complex structure.
Hypothetical Synthetic Pathway
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Formation of the Vinyl Bridge: A Heck coupling reaction between 4-bromophenylmethanone and a bis(4-methoxyphenyl)ethylene derivative could install the central vinyl linkage.
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Aryl Substitution: Sequential Suzuki-Miyaura couplings with phenylboronic acid and methoxyphenylboronic esters would introduce the peripheral aromatic groups.
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Purification: Column chromatography using dichloromethane/hexane mixtures (1:2 v/v) is likely required to isolate the final product .
Challenges: Steric hindrance from the bulky substituents may reduce reaction yields, necessitating optimized catalytic conditions (e.g., palladium ligands with high steric tolerance).
Physical and Chemical Properties
Solubility and Reactivity
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Solubility: Predicted to be soluble in chlorinated solvents (e.g., dichloromethane) and aromatic hydrocarbons (e.g., toluene) due to its hydrophobic aromatic framework.
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Reactivity:
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Electrophilic Aromatic Substitution: Methoxy groups direct incoming electrophiles to the para positions, though steric bulk may limit reactivity.
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Reduction: The carbonyl group could be reduced to a secondary alcohol using agents like sodium borohydride, though this remains speculative without experimental validation.
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| Application | Rationale | Analogous Systems |
|---|---|---|
| Fluorescent Sensors | Extended π-system for emission tuning | Tetraphenylethene-based AIEgens |
| Photocatalysts | Redox-active carbonyl group | Benzophenone photocatalysts |
Future Research Priorities
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Synthetic Optimization: Develop high-yield routes using modern cross-coupling techniques (e.g., photoredox catalysis).
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Spectroscopic Characterization: Obtain UV-Vis, fluorescence, and NMR spectra to elucidate electronic properties.
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Computational Modeling: Density functional theory (DFT) calculations could predict HOMO-LUMO gaps and reactivity hotspots.
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Biological Screening: Evaluate toxicity and bioactivity in cell-based assays to assess therapeutic potential.
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